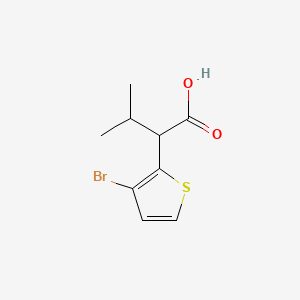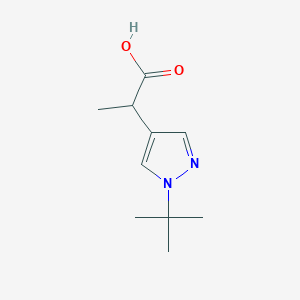
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of tert-butylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through a cyclization process to form the pyrazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-tert-Butyl-1H-pyrazol-4-yl)acetic acid
- 2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- 1-tert-Butyl-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-tert-butylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7(9(13)14)8-5-11-12(6-8)10(2,3)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
ILVCZLUZGIXMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


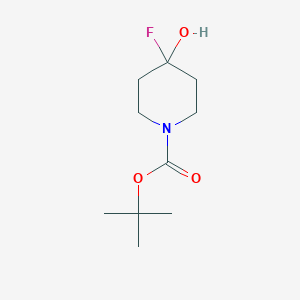
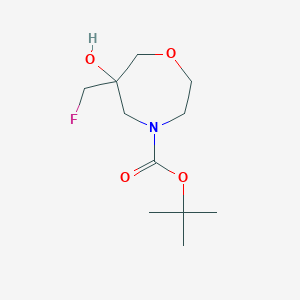
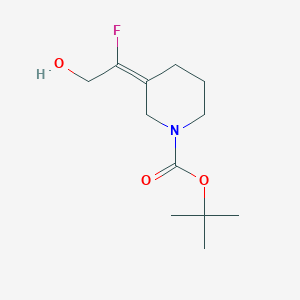
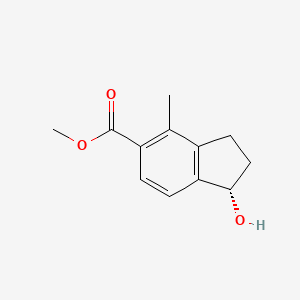
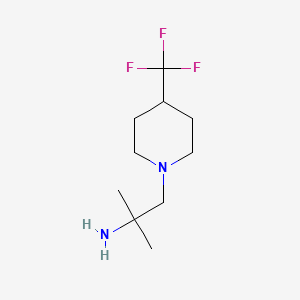
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
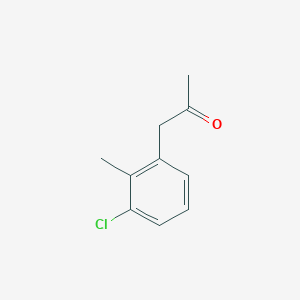
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
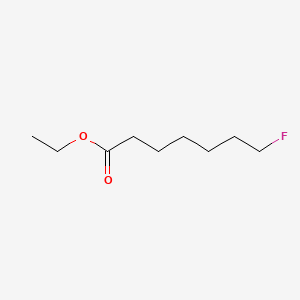
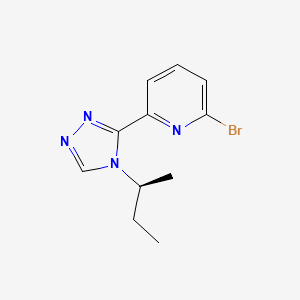
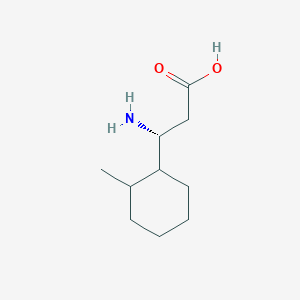
![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)
